(S)-1-(2,3-Difluorophenyl)ethanamine

Chiral purity Enantioselective synthesis Procurement specification

(S)-1-(2,3-Difluorophenyl)ethanamine (CAS 1415380-62-9) is a chiral fluorinated aromatic amine belonging to the phenethylamine class, featuring a single (S)-configured methylamine substituent on a 2,3-difluorophenyl ring. It is supplied as the free base with purities of 95–98% and is used as a key synthetic intermediate in medicinal chemistry, particularly for constructing difluoroethylamine-containing pharmacophores that serve as amide isosteres in protease inhibitor programs.

Molecular Formula C8H9F2N
Molecular Weight 157.164
CAS No. 1415380-62-9
Cat. No. B2705517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,3-Difluorophenyl)ethanamine
CAS1415380-62-9
Molecular FormulaC8H9F2N
Molecular Weight157.164
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)F)F)N
InChIInChI=1S/C8H9F2N/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeyKETZXWRRCDXDFT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2,3-Difluorophenyl)ethanamine (CAS 1415380-62-9): A Single-Enantiomer Fluorinated Phenethylamine Building Block for Chiral Drug Discovery


(S)-1-(2,3-Difluorophenyl)ethanamine (CAS 1415380-62-9) is a chiral fluorinated aromatic amine belonging to the phenethylamine class, featuring a single (S)-configured methylamine substituent on a 2,3-difluorophenyl ring . It is supplied as the free base with purities of 95–98% and is used as a key synthetic intermediate in medicinal chemistry, particularly for constructing difluoroethylamine-containing pharmacophores that serve as amide isosteres in protease inhibitor programs [1].

Why Generic 2,3-Difluorophenethylamine Sources Cannot Replace (S)-1-(2,3-Difluorophenyl)ethanamine in Stereochemically Demanding Synthesis


Racemic 1-(2,3-difluorophenyl)ethan-1-amine (CAS 870849-27-7) or the opposite (R)-enantiomer (CAS 1339886-04-2) cannot substitute for the (S)-enantiomer in stereospecific syntheses because chirality at the α-carbon directly determines the three-dimensional orientation of the pharmacophore . Substituting the (S)-enantiomer with the racemate introduces 50% of the undesired (R)-enantiomer, which can exhibit divergent binding affinities, metabolic stabilities, or off-target profiles. Furthermore, the 2,3-difluoro substitution confers a distinct amine basicity (predicted pKa 8.30 vs. ~8.0 for 2,4-difluoro analogs) that modulates log D and oral bioavailability in pre-clinical species .

Quantitative Differentiation of (S)-1-(2,3-Difluorophenyl)ethanamine (CAS 1415380-62-9) Versus Its Closest Analogs


Enantiomeric Purity: (S)-Enantiomer Delivers 98% Chemical Purity vs. 97% for the (R)-Enantiomer from Leading Suppliers

The (S)-enantiomer (CAS 1415380-62-9) is available at a validated purity of 98% (HPLC) from manufacturers such as Leyan and MolCore . In contrast, the (R)-enantiomer (CAS 1339886-04-2) is typically offered at 97% purity . The 1% absolute purity differential is significant for API intermediate applications where cumulative impurities can exceed ICH Q3A thresholds. The racemic mixture (CAS 870849-27-7) lacks any enantiomeric purity specification, rendering it unsuitable for chiral syntheses .

Chiral purity Enantioselective synthesis Procurement specification

Unique MDL Registry Identity: MFCD06761981 Specifically Maps to the (S)-Enantiomer, Enabling Unambiguous Procurement

The (S)-enantiomer is uniquely registered under MDL Number MFCD06761981 , while the (R)-enantiomer carries the distinct MDL Number MFCD06761982 . This one-to-one mapping between stereochemistry and MDL identifier eliminates ambiguity in electronic procurement systems and inventory management, preventing inadvertent cross-shipments of the wrong enantiomer—a documented risk when relying solely on IUPAC nomenclature.

Chemical registration Inventory integrity Procurement accuracy

2,3-Difluoro Regioisomer Exhibits a Higher Amine pKa (8.30) than the 2,4-Difluoro Regioisomer, Impacting log D and Oral Bioavailability

The 2,3-difluorophenyl substitution pattern in the target compound yields a predicted amine pKa of 8.30±0.10 , which is elevated relative to the 2,4-difluoro regioisomer (estimated pKa ~8.0). In the context of difluoroethylamine-based cathepsin K inhibitors, increased amine basicity positively shifts log D, which was demonstrated to improve oral bioavailability in pre-clinical species when compared to trifluoroethylamine analogs [1]. While direct pKa data for the 2,4-regioisomer are not published in a head-to-head study, the trend is consistent with the electron-withdrawing effects of ortho- vs. para-fluorine substitution.

Amine basicity log D Oral bioavailability Regioisomeric SAR

Difluoroethylamine Pharmacophore Matches Trifluoroethylamine Potency in Cathepsin K Inhibition While Improving Bioavailability

In a class-level comparison, difluoroethylamine-containing cathepsin K inhibitors exhibit potency (IC50) and selectivity profiles equivalent to their trifluoroethylamine counterparts, while the increased amine basicity (pKa effect) translates into a favorable log D shift and improved oral bioavailability in rat and dog pre-clinical models [1]. The (S)-1-(2,3-difluorophenyl)ethanamine scaffold provides the chiral 2,3-difluorophenyl-ethylamine core that can be elaborated into such difluoroethylamine inhibitors.

Cathepsin K inhibition Amide isostere Oral bioavailability Pre-clinical pharmacokinetics

Free Base Form Offers Greater Synthetic Versatility than the HCl Salt for N-Functionalization Reactions

The (S)-enantiomer is supplied as the free base (CAS 1415380-62-9) , whereas many suppliers primarily stock the hydrochloride salt (CAS 1415303-43-3) . The free base eliminates the need for a neutralization step prior to N-acylation, reductive amination, or sulfonamide formation, reducing synthetic step count by one and avoiding potential racemization under basic aqueous workup conditions.

Free base N-alkylation Amide coupling Synthetic flexibility

Computed LogP and Bioavailability Scores Provide Pre-Synthesis Triage Metrics Not Available for All Regioisomers

Alfa Chemistry provides computationally derived ADME parameters for the (S)-enantiomer free base, including Consensus LogP = 2.21, Bioavailability Score = 0.55, and GI Absorption = High . These values indicate favorable oral absorption potential. Equivalent computed datasets are not uniformly available across all difluorophenethylamine regioisomer product pages, making pre-purchase computational triage less reliable for alternative compounds . The computed LogP of 2.21 positions the compound within the optimal range (1–3) for CNS drug candidates.

In silico ADME LogP Bioavailability score Computational triage

Optimal Application Scenarios for (S)-1-(2,3-Difluorophenyl)ethanamine (CAS 1415380-62-9) Based on Quantitative Evidence


Chiral Building Block for Cathepsin K Inhibitor Lead Optimization

The (S)-enantiomer serves as the stereochemically defined core for constructing difluoroethylamine-containing cathepsin K inhibitors, where the 2,3-difluoro pattern provides elevated amine basicity (pKa 8.30) that enhances log D and oral bioavailability relative to trifluoroethylamine analogs [1]. Researchers should select the 98% purity free base (CAS 1415380-62-9) to avoid the neutralization step required for the HCl salt and to ensure maximum enantiomeric fidelity during N-functionalization.

Structure-Activity Relationship (SAR) Studies on Fluorinated Phenethylamine Pharmacophores

For systematic SAR exploration of fluorine substitution effects on amine basicity and target binding, the (S)-enantiomer with the 2,3-difluoro pattern provides a distinct pKa value (8.30) that differentiates it from the 2,4-difluoro (pKa ~8.0) and 3,4-difluoro regioisomers [1]. The availability of matched (R)-enantiomer (MDL MFCD06761982) enables paired-enantiomer SAR, a gold-standard approach for confirming stereospecific target engagement .

Asymmetric Synthesis Methodology Development and Chiral HPLC Method Validation

The (S)-enantiomer (free base, 98% purity) and its (R)-counterpart form a matched enantiomer pair suitable for developing and validating chiral HPLC separation methods for phenethylamine libraries [1]. The distinct MDL identifiers (MFCD06761981 vs. MFCD06761982) facilitate unambiguous reference standard tracking in GLP method validation protocols .

Pre-Clinical Pharmacokinetic Optimization of Amide Isostere-Containing Drug Candidates

The difluoroethylamine motif, accessible via the (S)-enantiomer building block, has been validated in peer-reviewed studies as an amide isostere that maintains target potency while improving oral bioavailability in rat and dog models compared to trifluoroethylamine analogs [1]. The computed favorable ADME profile of the free base (Consensus LogP 2.21, High GI Absorption) supports its selection for early-stage PK optimization programs .

Quote Request

Request a Quote for (S)-1-(2,3-Difluorophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.